![molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0](/img/no-structure.png)

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

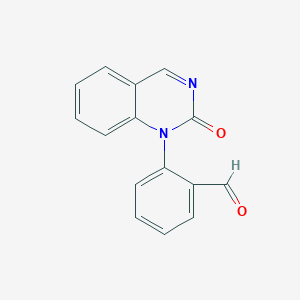

2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide, also known as 5-CEP-GlcA, is a naturally occurring metabolite of the flavonoid luteolin and has been found to have a variety of biological activities. It is a glucuronide derivative of the flavonoid luteolin, which is a polyphenolic compound found in a variety of fruits and vegetables. 5-CEP-GlcA has been studied for its potential as a therapeutic agent for a number of diseases, including cancer, diabetes, and cardiovascular diseases.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide involves the reaction of benzoyl glucuronide with 5-carboxy-2-ethylpentanoic acid chloride.

Starting Materials

Benzoyl Glucuronide, 5-Carboxy-2-ethylpentanoic acid chloride

Reaction

Benzoyl Glucuronide is dissolved in a suitable solvent., 5-Carboxy-2-ethylpentanoic acid chloride is added to the solution., The reaction mixture is stirred at a suitable temperature for a specific time., The product [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is obtained after purification.

Wissenschaftliche Forschungsanwendungen

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been studied for its potential as a therapeutic agent for a variety of diseases. In cancer research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have anti-tumor and anti-metastatic effects in animal models. In diabetes research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood glucose levels and improve insulin sensitivity in animal models. In cardiovascular research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood pressure, reduce inflammation, and improve endothelial function in animal models.

Wirkmechanismus

The mechanism of action of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is not fully understood. It is believed that [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an antioxidant, scavenging reactive oxygen species and inhibiting lipid peroxidation. It has also been suggested that [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an agonist of the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.

Biochemische Und Physiologische Effekte

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have a variety of biochemical and physiological effects. In animal models, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood glucose levels, improve insulin sensitivity, reduce inflammation, reduce blood pressure, and improve endothelial function. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have anti-tumor and anti-metastatic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of studying [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in laboratory experiments include its availability, its stability, and its relatively low cost. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide can be synthesized in a single step with high yields and high purity. The limitations of studying [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in laboratory experiments include the lack of understanding of its mechanism of action and the lack of clinical trials to support its therapeutic potential.

Zukünftige Richtungen

The future directions for the research of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide include further elucidation of its mechanism of action, further exploration of its therapeutic potential, and the development of more efficient synthesis methods. Additionally, further research is needed to determine the safety and efficacy of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in humans. Additionally, further research is needed to explore the potential of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide as a therapeutic agent for other diseases, such as neurological diseases, autoimmune diseases, and metabolic disorders.

Eigenschaften

CAS-Nummer |

1217463-87-0 |

|---|---|

Produktname |

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide |

Molekularformel |

C₂₂H₂₈O₁₂ |

Molekulargewicht |

484.45 |

Synonyme |

1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

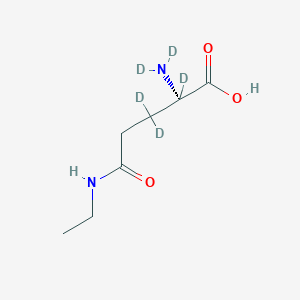

![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)

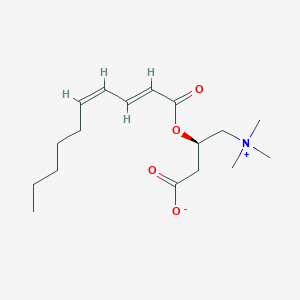

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)